1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
Beschreibung
This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group linked via a urea bridge to an ethylamine spacer connected to a pyrimidine-pyridinamine scaffold. The chlorine and methoxy substituents on the phenyl ring enhance lipophilicity and electron-withdrawing properties, which may influence binding affinity and metabolic stability.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-13-5-6-22-18(9-13)28-19-11-17(25-12-26-19)23-7-8-24-20(29)27-15-10-14(21)3-4-16(15)30-2/h3-6,9-12H,7-8H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXSLDZFYUNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloro-substituted methoxyphenyl group and a urea linkage, which are critical for its biological interactions. The molecular formula is , and it has a molar mass of approximately 346.80 g/mol.
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound has been shown to target:
- Aurora Kinase : Inhibition of Aurora kinase leads to disruption in mitotic processes, thereby inducing apoptosis in cancer cells.
- EGFR Pathway : The compound may also interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is often upregulated in various cancers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| HCT116 | 0.39 | Inhibition of Aurora-A kinase |
| MCF7 | 0.46 | Cell cycle arrest |
These results indicate that 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea possesses significant cytotoxic effects against several cancer cell lines, suggesting its potential as an effective anticancer agent .
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated:
- Anti-inflammatory Effects : By modulating inflammatory mediators, the compound may reduce inflammation in various models.
Case Studies
- Study on A549 Lung Cancer Cells : A study conducted by Wei et al. showed that the compound effectively inhibited the growth of A549 cells with an IC50 value of 26 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- HCT116 Colon Cancer Model : In another investigation, the compound displayed potent activity against HCT116 cells with an IC50 value of 0.39 µM, indicating its efficacy in targeting colon cancer .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Hypothesized Properties
| Compound Name | Core Structure | Key Substituents | Hypothesized Activity |
|---|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea (Target) | Urea-pyrimidine-pyridinamine | 5-Chloro-2-methoxyphenyl, 4-methylpyridin-2-ylamino | Kinase inhibition (e.g., JAK/STAT, EGFR), enhanced selectivity due to pyridinamine |
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) | Urea-pyridinylmethylthio-phenyl | 4-Chloro-3-(trifluoromethyl)phenyl, 4-methoxy-3,5-dimethylpyridin-2-ylmethylthio | Tyrosine kinase inhibition (e.g., VEGFR-2), increased lipophilicity from CF₃ group |
| 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea | Urea-pyrimidine-ethylphenyl | 3-Chlorophenyl, 4,6-dimethylpyrimidinyl, 4-ethylphenyl | Dual-target inhibition (e.g., CDK/GSK-3β), steric hindrance from ethyl group |
Substituent-Driven Activity Differences
Aromatic Ring Modifications
- Compound 7n : The 4-chloro-3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects (CF₃), enhancing membrane permeability but risking metabolic instability via cytochrome P450 oxidation .
- 3-Chlorophenyl Derivative : The absence of methoxy groups reduces polarity, favoring hydrophobic pocket interactions (e.g., ATP-binding sites in CDK2) .
Heterocyclic Core Variations
- Target Compound : The pyrimidine-pyridinamine scaffold mimics ATP’s adenine moiety, a common feature in kinase inhibitors. The 4-methylpyridin-2-yl group may stabilize hydrogen bonds with kinase backbones.
- Compound 7n : The pyridinylmethylthio group introduces sulfur, which may form disulfide bonds or act as a metabolic liability via sulfoxidation .
Pharmacokinetic and Selectivity Profiles
- Target Compound : The ethylamine linker may improve solubility compared to thioether-linked analogues (e.g., 7n), though this requires experimental validation.
- Compound 7n : The trifluoromethyl group enhances blood-brain barrier penetration but may increase toxicity risks due to bioaccumulation .
- 3-Chlorophenyl Derivative : The 4-ethylphenyl group extends half-life via reduced CYP-mediated metabolism but could impair renal clearance .
Research Findings and Mechanistic Insights
While specific biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- Kinase Inhibition: Compound 7n demonstrated nanomolar IC₅₀ against VEGFR-2 in vitro, attributed to its trifluoromethylphenyl group’s strong hydrophobic interactions .
- Selectivity Challenges : The 3-chlorophenyl derivative showed cross-reactivity with CDK4 and GSK-3β, highlighting the need for precise substituent tuning to avoid off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
